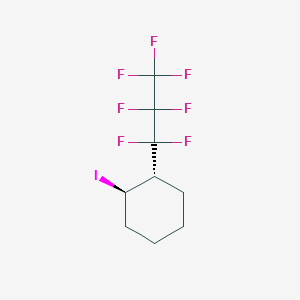

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane

描述

The exact mass of the compound trans-1-Iodo-2-(heptafluoropropyl)cyclohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality trans-1-Iodo-2-(heptafluoropropyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Iodo-2-(heptafluoropropyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDPCHBOZHWKOZ-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662951 | |

| Record name | (1S,2R)-1-(Heptafluoropropyl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-44-8 | |

| Record name | Cyclohexane, 1-(heptafluoropropyl)-2-iodo-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R)-1-(Heptafluoropropyl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendancy of Perfluoroalkylated Cyclohexane Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Frontier in Fluorine Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, particularly in the realms of drug discovery and materials science. Among the vast landscape of fluorinated compounds, perfluoroalkylated cyclohexane derivatives are emerging as a class of molecules with unique and powerful properties. Their rigid, three-dimensional scaffold, combined with the profound electronic effects of perfluoroalkyl groups, offers unprecedented opportunities to fine-tune molecular characteristics such as lipophilicity, acidity/basicity (pKa), conformational preference, and metabolic stability.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these remarkable compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

I. The Synthetic Arena: Crafting Perfluoroalkylated Cyclohexanes

The introduction of perfluoroalkyl chains onto a cyclohexane ring presents unique synthetic challenges and opportunities. The choice of strategy is dictated by the desired degree and regiochemistry of fluorination, as well as the nature of other functional groups on the cyclohexane core.

Deoxofluorination Strategies: The Power of Fluorinating Reagents

A prevalent method for introducing fluorine onto a cyclohexane ring involves the deoxofluorination of hydroxyl groups. This approach is particularly useful for creating selectively fluorinated cyclohexanes. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed.

A notable example is the synthesis of all-cis tetrafluorocyclohexylamine motifs.[4] The synthesis commences with a Birch reduction of benzonitrile, followed by an in-situ quench with methyl iodide. The resulting cyclohexadiene is then subjected to double epoxidation and subsequent hydrofluorination ring-opening reactions. The final step involves the reduction of the nitrile to the desired amine.[4][5] A critical consideration in these reactions is the potential for rearrangement, such as phenonium ion-mediated aryl migrations, especially when a vicinal phenyl group is present.[1] Careful control of reaction conditions is paramount to achieving the desired stereochemistry.

Radical Perfluoroalkylation: A Versatile Approach

Radical reactions offer a powerful and versatile method for introducing perfluoroalkyl groups onto a cyclohexane scaffold. These reactions typically involve the generation of a perfluoroalkyl radical from a suitable precursor, which then adds to a double bond or substitutes a hydrogen atom on the cyclohexane ring.

Common precursors for generating perfluoroalkyl radicals include perfluoroalkyl iodides, which can be activated by light, radical initiators, or transition metals.[6][7] For instance, the intermolecular addition of perfluoroalkyl radicals to electron-rich alkenes can be mediated by silyl radicals.[6] Another approach involves the use of perfluoro acid anhydrides in the presence of a copper(I) catalyst to generate perfluoroalkyl radicals via single electron transfer and subsequent decarboxylation.[8]

Electrophilic Fluorination: Precision Engineering of Fluorinated Centers

Electrophilic fluorinating reagents, such as Selectfluor®, provide a means for the direct introduction of fluorine atoms onto the cyclohexane ring, often at enolizable positions.[9] This method is particularly useful for the synthesis of α-fluorinated ketones. The reaction mechanism is believed to involve the attack of an enol or enolate on the electrophilic fluorine source.[9] The reactivity of the substrate is influenced by a combination of steric and electronic factors.

Building Blocks from Perfluorinated Carboxylic Acids

Perfluoroalkyl carboxylic acids and their derivatives serve as versatile starting materials for the synthesis of a variety of perfluoroalkylated compounds.[10] For example, 2-perfluoroacylcyclohexane-1,3-diones can be synthesized via C-acylation of cyclohexane-1,3-diones with N-perfluoroacylimidazoles, which are generated in situ from perfluorocarboxylic acids or their anhydrides.[11] These β-triketones are highly reactive building blocks for the synthesis of various perfluoroalkyl-containing heterocyclic compounds.[11]

II. Physicochemical Properties: The Fluorine Advantage

The introduction of perfluoroalkyl groups dramatically alters the physicochemical properties of the cyclohexane core, leading to unique characteristics that are highly desirable in various applications.

Modulation of Lipophilicity and Acidity/Basicity (pKa)

Fluorination has a profound impact on a molecule's lipophilicity (logP) and the acidity or basicity of nearby functional groups.[2][3] While monofluorination can have a subtle effect on logP, the incorporation of a trifluoromethyl (CF3) group generally increases lipophilicity.[3] However, the overall effect is complex and depends on the substitution pattern and the presence of other functional groups.[12]

The strong electron-withdrawing nature of perfluoroalkyl groups significantly influences the pKa of acidic and basic moieties. For instance, the presence of a CF2 group has a defined inductive effect on the acidity of carboxylic acids and the basicity of amines.[12]

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Perfluoroalkylation | Rationale | Reference(s) |

| Lipophilicity (logP) | Generally increases with CF3 substitution, but the overall effect is complex. | The C-F bond is poorly polarizable, contributing to hydrophobicity. However, intramolecular interactions can influence the overall polarity. | [3][12] |

| Acidity (pKa of COOH) | Increases (pKa decreases) | The strong electron-withdrawing inductive effect of the perfluoroalkyl group stabilizes the carboxylate anion. | [12] |

| Basicity (pKa of NH2) | Decreases (pKa of conjugate acid decreases) | The electron-withdrawing effect of the perfluoroalkyl group reduces the electron density on the nitrogen atom, making it less basic. | [12] |

Conformational Control and the "Janus" Face

The stereospecific introduction of multiple fluorine atoms on a cyclohexane ring can lead to unique conformational preferences. A striking example is the all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which adopts a "Janus" face conformation. In this arrangement, all six fluorine atoms are on one face of the ring, creating a highly electronegative surface, while the hydrogen atoms reside on the opposite, electropositive face.[5] This facial polarization results in a molecule with a significant dipole moment.

This unique structural feature has significant implications for intermolecular interactions and the design of novel materials.

III. Applications: Harnessing the Power of Perfluoroalkylated Cyclohexanes

The distinct properties of perfluoroalkylated cyclohexane derivatives make them valuable in a range of applications, from drug discovery to advanced materials.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorinated cyclohexane moieties is a powerful strategy in drug design.[2][3][13] By modulating physicochemical properties, medicinal chemists can improve a drug candidate's pharmacokinetic profile, enhance its binding affinity to the target protein, and increase its metabolic stability.[2][14]

-

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[14] This can lead to a longer drug half-life and improved bioavailability.

-

Enhanced Binding Affinity: The introduction of fluorine can alter the conformation of the cyclohexane ring, leading to a more favorable orientation for binding to a biological target.[3]

-

Increased Membrane Permeability: The increased lipophilicity associated with perfluoroalkylation can enhance a drug's ability to cross cell membranes, which is crucial for reaching intracellular targets.[3]

Liquid Crystals

The unique dielectric properties of perfluoroalkylated cyclohexanes make them promising candidates for applications in liquid crystal displays (LCDs). Axially fluorinated cyclohexane derivatives have been shown to exhibit broader mesophases and higher clearing temperatures compared to their non-fluorinated counterparts.[15][16] The strong dipole moment arising from the C-F bonds can be aligned in an electric field, a key requirement for liquid crystal behavior. The synthesis of liquid crystals containing selectively fluorinated cyclopropane and cyclohexane motifs has been explored to create materials with either positive or negative dielectric anisotropy.[17][18]

Surface Modifying Agents and Surfactants

Perfluoroalkylated compounds are well-known for their ability to lower surface tension, and perfluoroalkylated cyclohexane derivatives are no exception. They can be used to create surfaces with low energy, leading to properties such as water and oil repellency.[19] Fluoroalkyl-functional silanes can be used to modify surfaces, creating self-assembled monolayers with tailored wettability.[20] While less common than their linear counterparts, perfluoroalkylated cyclohexane derivatives can be incorporated into surfactant structures, offering unique performance characteristics due to their rigid and bulky hydrophobic group.

IV. Metabolic Stability and Toxicology: A Critical Assessment

Metabolic Stability

As previously mentioned, the strategic placement of fluorine atoms can significantly enhance the metabolic stability of a molecule.[14] Replacing a metabolically labile C-H bond with a robust C-F bond can block oxidative metabolism at that position.[14] However, it is crucial to consider that metabolism can still occur at other sites on the molecule. Furthermore, in some cases, metabolism can lead to the formation of reactive metabolites.[21] Therefore, a thorough metabolic profiling of any new fluorinated drug candidate is essential.

Toxicology

The toxicology of per- and polyfluoroalkyl substances (PFAS) is a subject of intense research and public concern.[22][23] Much of the existing data focuses on linear perfluoroalkyl acids and sulfonates, such as PFOA and PFOS.[24][25] These compounds have been shown to be persistent, bioaccumulative, and to have a range of toxic effects.[22][25]

Data on the toxicology of cyclic perfluorinated compounds, including perfluoroalkylated cyclohexane derivatives, is more limited.[26] Perfluoroethylcyclohexane sulfonate (PFECHS) has been identified as an emerging contaminant and has been shown to affect mitochondrial membranes and the expression of key molecular receptors in vitro.[27] It is imperative that the toxicological profiles of novel perfluoroalkylated cyclohexane derivatives are thoroughly investigated to ensure their safe application.

V. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of key perfluoroalkylated cyclohexane derivatives.

Synthesis of 2-Perfluoroacylcyclohexane-1,3-diones[11]

This protocol describes a one-pot synthesis via C-acylation of cyclohexane-1,3-diones.

Materials:

-

Cyclohexane-1,3-dione

-

Perfluorocarboxylic acid or perfluorocarboxylic acid anhydride

-

1,1'-Carbonyldiimidazole (CDI) or Imidazole

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure:

-

Generation of the Acylating Agent:

-

From Perfluorocarboxylic Acid: To a solution of the perfluorocarboxylic acid in anhydrous solvent, add CDI in one portion. Stir the mixture at room temperature until the evolution of CO2 ceases.

-

From Perfluorocarboxylic Acid Anhydride: To a solution of the perfluorocarboxylic acid anhydride in anhydrous solvent, add imidazole.

-

-

Acylation: To the solution containing the in situ generated N-perfluoroacylimidazole, add a solution of cyclohexane-1,3-dione in the same anhydrous solvent.

-

Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically several hours).

-

Work-up: Quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of all-cis-Tetrafluorocyclohexylamine Derivatives[4]

This protocol outlines the key steps for the synthesis of these facially polarized building blocks.

Materials:

-

Benzonitrile

-

Sodium in liquid ammonia (for Birch reduction)

-

Methyl iodide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Triethylamine trihydrofluoride (Et3N·3HF)

-

Triflic anhydride

-

Reducing agent for nitrile (e.g., Nickel boride)

Procedure:

-

Birch Reduction and Alkylation: Perform a Birch reduction on benzonitrile using sodium in liquid ammonia, followed by an in situ quench with methyl iodide to yield the corresponding cyclohexadiene.

-

Diepoxidation: Treat the cyclohexadiene with m-CPBA to form the diepoxide.

-

Hydrofluorination Ring Opening: React the diepoxide with Et3N·3HF to open the epoxide rings and introduce fluorine and hydroxyl groups. This step may yield a mixture of fluorohydrin isomers.

-

Triflation and Separation: Convert the hydroxyl groups of the fluorohydrin mixture to triflates using triflic anhydride. The resulting triflate isomers can often be separated by chromatography.

-

Fluorination: Treat the separated triflates with Et3N·3HF at elevated temperatures to replace the triflate groups with fluorine, yielding the tetrafluorinated nitrile isomers.

-

Nitrile Reduction: Reduce the nitrile group to an amine using a suitable reducing agent, such as nickel boride generated in situ from nickel chloride and sodium borohydride.

-

Purification: Purify the final amine product by appropriate chromatographic techniques.

VI. Conclusion

Perfluoroalkylated cyclohexane derivatives represent a rapidly evolving and highly promising area of fluorine chemistry. Their unique structural and electronic properties offer chemists powerful tools to address challenges in drug discovery, materials science, and beyond. A deep understanding of their synthesis, physicochemical characteristics, and biological effects is crucial for unlocking their full potential. This guide has provided a comprehensive overview of the current state of the field, offering both foundational knowledge and practical insights to empower researchers to explore this exciting chemical space. As synthetic methodologies become more refined and our understanding of the "fluorine effect" deepens, we can anticipate the emergence of novel perfluoroalkylated cyclohexane derivatives with even more remarkable and beneficial properties.

VII. References

-

Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reaction. (n.d.). CORE. Retrieved February 14, 2026, from [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017, April 19). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Some examples of experimentally reported fluorinated cyclohexanes. The... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

A Novel Type of Liquid Crystals Based on Axially Fluorinated Cyclohexane Units. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal. Retrieved February 14, 2026, from [Link]

-

Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. (2007, October 15). Oxford Academic. Retrieved February 14, 2026, from [Link]

-

Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2026, January 2). ResearchGate. Retrieved February 14, 2026, from [Link]

-

A Novel Type of Liquid Crystals Based on Axially Fluorinated Cyclohexane Units. (1998, March 2). PubMed. Retrieved February 14, 2026, from [Link]

-

A review on perfluoroalkyl acids studies: Environmental behaviors, toxic effects, and ecological and health risks. (2019, January 24). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020, April 14). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

The Dark Side of Fluorine. (2019, June 20). ACS Publications. Retrieved February 14, 2026, from [Link]

-

REFERENCES - Toxicological Profile for Perfluoroalkyls. (n.d.). NCBI Bookshelf. Retrieved February 14, 2026, from [Link]

-

Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Hindawi. Retrieved February 14, 2026, from [Link]

-

Perfluorinated Chemicals (PFCs). (n.d.). Alaska Community Action on Toxics. Retrieved February 14, 2026, from [Link]

-

Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. (2026, January 13). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. (2022, January 9). ScienceDirect. Retrieved February 14, 2026, from [Link]

-

"Toxicological Life Cycle Impact Analysis of Short and Long Chain Perfl" by Joshua R. Glass. (2019, March 21). AFIT Scholar. Retrieved February 14, 2026, from [Link]

-

(PDF) Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Effect of Fluoroalkyl-Substituent in Bistolane-Based Photoluminescent Liquid Crystals on Their Physical Behavior. (2021, April 20). MDPI. Retrieved February 14, 2026, from [Link]

-

264 DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova Y.H. Mammadaliyev Institute of Petro. (n.d.). Retrieved February 14, 2026, from [Link]

-

Process for the preparation of perfluorocarboxylic acids. (n.d.). Google Patents. Retrieved February 14, 2026, from

-

α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Aromatic radical perfluoroalkylation reactions | Request PDF. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Method for preparing perfluorocycloolefins. (n.d.). Google Patents. Retrieved February 14, 2026, from

-

A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

Medicinal applications of perfluoroalkylated chain-containing compounds. (2014, June 15). PubMed. Retrieved February 14, 2026, from [Link]

-

Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. (2019, August 26). University of Houston. Retrieved February 14, 2026, from [Link]

-

cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved February 14, 2026, from [Link]

-

Method for synthesizing 4-fluorocyclohexanone. (n.d.). Google Patents. Retrieved February 14, 2026, from

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. (n.d.). OECD. Retrieved February 14, 2026, from [Link]

-

Perfluoroethylcyclohexane sulphonate, an emerging perfluoroalkyl substance, disrupts mitochondrial membranes and the expression of key molecular targets in vitro. (2023, February 24). PubMed. Retrieved February 14, 2026, from [Link]

-

Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Surface modification by fluoroalkyl-functional silanes. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

-

ALTERNATIVES TO PER- AND POLYFLUORINATED ALKYL SUBSTANCES –. (2024, June 2). DiVA. Retrieved February 14, 2026, from [Link]

-

Method of synthesizing cyclohexanone. (2020, December 15). Eureka | Patsnap. Retrieved February 14, 2026, from [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). MDPI. Retrieved February 14, 2026, from [Link]

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

2-cyclohexenone. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 7. α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. A Novel Type of Liquid Crystals Based on Axially Fluorinated Cyclohexane Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. lee.chem.uh.edu [lee.chem.uh.edu]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. akaction.org [akaction.org]

- 23. "Toxicological Life Cycle Impact Analysis of Short and Long Chain Perfl" by Joshua R. Glass [scholar.afit.edu]

- 24. academic.oup.com [academic.oup.com]

- 25. tandfonline.com [tandfonline.com]

- 26. REFERENCES - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Perfluoroethylcyclohexane sulphonate, an emerging perfluoroalkyl substance, disrupts mitochondrial membranes and the expression of key molecular targets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane in organic solvents

An In-depth Technical Guide to the Solubility of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of highly fluorinated moieties into organic molecules is a transformative tool in modern chemistry, yet it presents unique challenges, particularly concerning solubility. This technical guide provides a comprehensive analysis of the solubility profile of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane, a molecule characterized by a complex interplay of a non-polar hydrocarbon scaffold, a polarizable iodine atom, and a lipophobic heptafluoropropyl group. Lacking direct empirical solubility data in the public domain, this paper establishes a robust theoretical framework to predict its behavior in a range of common organic solvents. Furthermore, it details a self-validating, step-by-step experimental protocol for the quantitative determination of its solubility, designed to provide researchers with a reliable methodology for this and other similarly complex fluorinated compounds. The insights and protocols herein are intended to empower scientists in synthetic chemistry, materials science, and drug development to make informed decisions regarding solvent selection for reaction, purification, and formulation.

The Structural Dichotomy of a Complex Molecule

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane is a molecule of contrasts. Its structure marries three distinct chemical personalities:

-

The Non-Polar Core: A saturated cyclohexane ring, which is fundamentally lipophilic and predisposed to interact via van der Waals forces with non-polar solvents.

-

The Polarizable Halogen: An iodine atom, which is large and has a diffuse electron cloud, making it a strong participant in London dispersion forces and a potential halogen bond donor.

-

The Fluorous Ponytail: A heptafluoropropyl group, which imparts properties that are neither strictly lipophilic nor hydrophilic. Due to the high electronegativity and low polarizability of fluorine, this group leads to "fluorous" interactions, creating a molecule that is both hydrophobic and lipophobic.[1][2]

This unique combination makes predicting its solubility with simple "like dissolves like" rules challenging.[3] A solvent must effectively accommodate these disparate features to be effective. The vast majority of halogenated hydrocarbons are generally insoluble in water but soluble in organic solvents, providing a foundational starting point for our analysis.[4][5]

Theoretical Framework for Solubility Prediction

To predict the solubility of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane, we must consider the dominant intermolecular forces it can engage in with a potential solvent.

-

Dispersion Forces: Given the molecule's high molecular weight (378.07 g/mol ) and the large iodine atom, London dispersion forces will be a major contributor to the solvation energy. Solvents with high polarizability and molecular size, such as toluene or dichloromethane, are expected to be effective.

-

Dipole-Dipole Interactions: The C-I and multiple C-F bonds are polar. While the overall molecular dipole may be complex, solvents with a significant dipole moment can interact favorably with these regions.

-

Fluorous Interactions: Highly fluorinated compounds exhibit a tendency to self-associate or to dissolve preferentially in other fluorinated solvents.[6][7][8] This is a consequence of the weak London dispersion forces between fluorocarbons and hydrocarbons.[2] While not always practical, perfluorinated solvents like perfluorohexane would likely be excellent solvents. For common organic solvents, those that can accommodate this "third phase" personality without significant energetic penalty will perform better.

The logical relationship between the solute's structural features and the characteristics of a suitable solvent is visualized below.

Figure 1. Relationship between solute properties and solvent characteristics.

Based on this framework, we can predict a qualitative solubility profile.

Table 1: Predicted Solubility of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane in Common Organic Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Moderate | Favorable interactions with the cyclohexane backbone, but poor solvation of the polar C-I and C-F bonds. |

| Toluene | Aromatic | Good | High polarizability of the aromatic ring interacts well with the iodine atom and the rest of the molecule via dispersion forces. |

| Dichloromethane | Polar Aprotic | Good | Balances polarity and polarizability, effectively solvating the different parts of the molecule. |

| Diethyl Ether | Polar Aprotic | Moderate to Good | A good general-purpose solvent for many halogenated compounds.[9] |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester group provides polarity, but it may not be as effective as dichloromethane. |

| Acetone | Polar Aprotic | Poor to Moderate | Its polarity is less suited for the large non-polar and fluorous components compared to dichloromethane. Iodocyclohexane itself is soluble in acetone.[10] |

| Acetonitrile | Polar Aprotic | Poor | The highly polar and compact nature of acetonitrile is a poor match for the bulky, lipophilic, and fluorous solute. |

| Methanol | Polar Protic | Very Poor | The strong hydrogen-bonding network of methanol would likely exclude the non-hydrogen-bonding solute, leading to low solubility. |

| DMSO | Polar Aprotic | Poor | The very high polarity of DMSO makes it a poor solvent for compounds that are not themselves highly polar or ionic. |

A Self-Validating Protocol for Experimental Solubility Determination

To move beyond prediction, a rigorous experimental approach is required. The following protocol is based on the "excess solid" method, which is designed to ensure that a true thermodynamic equilibrium is reached and measured accurately.[11]

Causality Behind Experimental Choices

-

Equilibration Time (24-48h): Many complex, heavy molecules dissolve slowly. A prolonged agitation period at a constant temperature is essential to ensure the measurement reflects the true equilibrium solubility, not a kinetically limited, supersaturated, or undersaturated state.

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment is non-negotiable for reproducible and accurate data.

-

Post-Equilibration Settling (≥2h): Centrifugation can induce temperature changes. Allowing the excess solid to settle gravitationally in the same thermostatted environment maintains thermal equilibrium before sampling.

-

Syringe Filtration (0.22 µm PTFE): The supernatant may contain microscopic solid particles that can artificially inflate the measured concentration. Filtration using a chemically inert PTFE filter is a critical step to ensure only the dissolved solute is analyzed.

-

Quantitative Analysis (GC, HPLC, or qNMR): Direct measurement of the solute concentration in the saturated solution using a calibrated analytical method provides the most accurate and reliable data.[11][12]

Experimental Workflow

The following workflow outlines the critical steps for accurate solubility determination.

Figure 2. Workflow for quantitative equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: For each solvent to be tested, add approximately 50-100 mg of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane to a 4 mL glass vial. The key is to add enough solid so that it is clearly in excess and undissolved material remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Sealing: Securely cap each vial with a PTFE-lined cap to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for 24 to 48 hours.

-

Settling: Remove the vials from the shaker and place them in a rack inside the same temperature-controlled incubator. Allow them to stand undisturbed for a minimum of 2 hours.

-

Sampling: Visually confirm that there is a clear supernatant and a settled solid phase. Carefully withdraw a precise aliquot (e.g., 0.500 mL) from the middle of the clear supernatant using a pipette.

-

Filtration: Immediately dispense the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial.

-

Quantification: Determine the mass of the filtered solution. Remove the solvent under a gentle stream of nitrogen or in a vacuum centrifuge. Once the solvent is fully evaporated, weigh the remaining solid solute. Alternatively, and more accurately, dilute the filtered solution to an appropriate concentration and analyze by a suitable, pre-calibrated chromatographic or spectroscopic method.

-

Calculation: Express the solubility as mass of solute per volume of solvent (mg/mL) or in molarity (mol/L).

Implications for Research and Development

An accurate understanding of this compound's solubility is critical for its practical application:

-

Synthetic Chemistry: Choosing a reaction solvent in which the compound is highly soluble can improve reaction rates and yields. Conversely, identifying a solvent in which it is poorly soluble ("anti-solvent") is essential for purification by crystallization.

-

Purification: The unique fluorous nature suggests that fluorous solid-phase extraction (F-SPE) could be a highly efficient purification method, where the compound is retained on a fluorous stationary phase while less-fluorinated impurities are washed away.

-

Drug Discovery: For medicinal chemistry applications, solubility is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.[13][14] While the high fluorine content may enhance metabolic stability, poor solubility can be a major hurdle for bioavailability, necessitating advanced formulation strategies.[15]

Conclusion

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane presents a complex but manageable solubility challenge. Its behavior is governed by a balance between its lipophilic hydrocarbon core, its polarizable iodine atom, and its unique lipophobic fluorous group. While a definitive solubility profile requires the rigorous experimental determination outlined in this guide, a theoretical analysis strongly predicts favorable solubility in non-polar aromatic and moderately polar aprotic solvents like toluene and dichloromethane, and poor solubility in highly polar and protic solvents like acetonitrile and methanol. The provided methodology offers a robust and self-validating pathway for researchers to obtain the precise quantitative data needed to unlock the full potential of this and other advanced fluorinated molecules.

References

- ChemicalBook. (n.d.). Halogenated aliphatic hydrocarbons.

- Chemistry LibreTexts. (2024, April 25). 9.4: Halogenated Hydrocarbons- Many Uses, Some Hazards.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ResearchGate. (n.d.). Physico-chemical properties important to drug discovery...

- PCC Group. (2023, August 28).

- Mornar, S., et al. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Zellhoefer, G. F. (n.d.). Solubility of Halogenated Hydrocarbon Refrigerants in Organic Solvents. Industrial & Engineering Chemistry.

- O'Hagan, D. (2023, September 8). The emergence and properties of selectively fluorinated 'Janus' cyclohexanes. The Chemical Record.

- Royal Society of Chemistry. (2009, February 13).

- AIR Unimi. (n.d.). noncovalent fluorous interactions: new approaches for drug discovery.

- Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form?

- Royal Society of Chemistry. (2013, April 16).

- Chem.ucla.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Wikipedia. (n.d.). Perfluorocyclohexane.

- ResearchGate. (2025, August 10). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide.

- BenchChem. (2025).

- Semantic Scholar. (n.d.).

- ResearchGate. (2025, August 5).

- ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study.

- California State University, Bakersfield. (n.d.).

- Rowan Scientific. (n.d.). Predicting Solubility.

- CymitQuimica. (n.d.). CAS 7589-43-7: (1R,2R)-1-(heptafluoropropyl)-2-iodocyclohexane.

- Nature. (2020, November 13).

- ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Wikipedia. (n.d.). Iodocyclohexane.

- AK Scientific, Inc. (n.d.). 7589-44-8 trans-1-Iodo-2-(heptafluoropropyl)cyclohexane.

- BenchChem. (n.d.). trans-1-(Heptafluoropropyl)-2-iodocyclohexane.

- BuyersGuideChem. (n.d.). 1-Iodo-2-(heptafluoroisopropyl)cyclohexane.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.ws [chem.ws]

- 4. Halogenated aliphatic hydrocarbons [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Iodocyclohexane - Wikipedia [en.wikipedia.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Radical Addition of Heptafluoropropyl Iodide to Cyclohexene

Introduction

The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Perfluoroalkyl groups, such as the heptafluoropropyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] The radical addition of perfluoroalkyl iodides to alkenes is a powerful and well-established method for creating C-C bonds and incorporating these valuable structural motifs.[2] This document provides a comprehensive guide to the radical addition of heptafluoropropyl iodide to cyclohexene, a model reaction that is broadly applicable to a range of unsaturated systems. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical safety and purification considerations. This guide is intended for researchers and scientists in both academic and industrial settings who are engaged in synthetic organic chemistry and drug development.

Reaction Mechanism

The free-radical chain addition of perfluoroalkyl iodides to alkenes is a classic example of a radical chain reaction.[2] The process can be initiated either thermally, often with a radical initiator like azobisisobutyronitrile (AIBN), or photochemically. The generally accepted mechanism proceeds through three key stages: initiation, propagation, and termination.

Initiation: The reaction is triggered by the homolytic cleavage of a weak bond to generate initial radicals. In the case of thermal initiation with AIBN, gentle heating causes the extrusion of nitrogen gas and the formation of two cyanopropyl radicals.[3][4] These radicals can then abstract an iodine atom from heptafluoropropyl iodide to generate the key heptafluoropropyl radical.

Propagation: This is a two-step chain reaction.

-

The electrophilic heptafluoropropyl radical adds to the electron-rich double bond of cyclohexene. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon to form a more stable secondary cyclohexyl radical.

-

This newly formed cyclohexyl radical then abstracts an iodine atom from another molecule of heptafluoropropyl iodide. This step regenerates the heptafluoropropyl radical, which can then participate in another cycle of the chain reaction, and forms the desired product, 1-iodo-2-(heptafluoropropyl)cyclohexane.

Termination: The radical chain is terminated when two radical species combine. This can occur in several ways, such as the coupling of two heptafluoropropyl radicals, two cyclohexyl radicals, or a heptafluoropropyl and a cyclohexyl radical. These termination steps are generally minor pathways when the propagation steps are efficient.

Experimental Protocol

This protocol details the thermal initiation of the radical addition of heptafluoropropyl iodide to cyclohexene using AIBN.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Heptafluoropropyl iodide | C₃F₇I | 295.93 | 5.92 g (2.6 mL) | 20.0 | Stabilized with copper chip.[5] |

| Cyclohexene | C₆H₁₀ | 82.15 | 2.47 g (3.0 mL) | 30.0 | Freshly distilled. |

| AIBN | C₈H₁₂N₄ | 164.21 | 0.164 g | 1.0 | Recrystallized from methanol. |

| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - | Dried over sodium/benzophenone. |

Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptafluoropropyl iodide (2.6 mL, 20.0 mmol) and freshly distilled cyclohexene (3.0 mL, 30.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Initiator Addition: Add anhydrous toluene (20 mL) to the flask. Follow this with the addition of recrystallized AIBN (0.164 g, 1.0 mmol).

-

Reaction Conditions: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-iodo-2-(heptafluoropropyl)cyclohexane, can be purified by fractional vacuum distillation or column chromatography on silica gel.[6][7][8]

Safety and Handling

Heptafluoropropyl Iodide:

-

Causes skin and serious eye irritation.[5]

-

Handle in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Store in a cool, dark place, away from incompatible materials.[5]

Cyclohexene:

-

Highly flammable liquid and vapor.

-

May be fatal if swallowed and enters airways.

-

Causes skin and eye irritation.

-

Handle in a well-ventilated fume hood and away from ignition sources.

-

Wear appropriate PPE.

AIBN:

-

Thermally unstable and can decompose exothermically.

-

Heating may cause a fire.

-

Harmful if swallowed or inhaled.

-

Store in a cool, well-ventilated area, away from heat sources.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

-

Halogenated organic waste should be collected in a designated container.

Characterization of the Product

The final product, 1-iodo-2-(heptafluoropropyl)cyclohexane, is a halogenated organic compound.[11] Its identity and purity can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of C-F and C-H bonds.

The expected product will be a mixture of cis and trans diastereomers. The stereochemistry of the product can be influenced by the reaction conditions and the nature of the substrates.

Troubleshooting and Further Considerations

-

Low Yield: If the reaction yield is low, ensure that the cyclohexene was freshly distilled to remove any peroxides, which can interfere with radical reactions. The AIBN should also be recrystallized to ensure its purity and reactivity.

-

Side Reactions: The formation of byproducts from radical termination can occur. Purification by column chromatography is often necessary to isolate the desired product.

-

Alternative Initiation Methods: Photochemical initiation, using a UV lamp, is a common alternative to thermal initiation.[12][13] This method can often be performed at lower temperatures. Visible-light-mediated protocols have also been developed, offering milder reaction conditions.[14][15][16]

-

Scope of the Reaction: This radical addition is applicable to a wide range of alkenes and perfluoroalkyl iodides.[17][18] The reactivity of the alkene and the perfluoroalkyl iodide will influence the reaction conditions and outcomes.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Minisci, F., Vismara, E., & Fontana, F. (1997). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry, 62(25), 8873-8878. [Link]

-

Dolbier, W. R. (2005). Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes. ChemRxiv. [Link]

-

Li, X.-F., & He, C.-Y. (2020). Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Molecules, 25(3), 508. [Link]

-

ResearchGate. (n.d.). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions...[Link]

-

BuyersGuideChem. (n.d.). 1-Iodo-2-(heptafluoroisopropyl)cyclohexane | C9H10 F7 I. [Link]

-

Airgas. (n.d.). Iodine heptafluoride Safety Data Sheet. [Link]

-

INDOFINE Chemical Company. (n.d.). 1-IODO-2-(HEPTAFLUOROISOPROPYL)CYCLOHEXANE | 4316-00-1. [Link]

-

PubChem. (n.d.). 1-Iodo-2-propylcyclohexane. [Link]

-

Neumann, W. P. (1993). Applied photochemistry for free radical organic synthesis by means of distannane reagents. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 591-601. [Link]

-

Wang, Y., et al. (2021). Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Molecules, 26(22), 6857. [Link]

-

Zhang, X., et al. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). Nature Communications, 14(1), 5143. [Link]

-

Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2022). C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl. Chemical Science, 13(43), 12816-12823. [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2018). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Journal of the American Chemical Society, 140(38), 11912-11916. [Link]

-

ResearchGate. (n.d.). AIBN‐initiated radical addition/cyclization. [Link]

-

Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

-

Bailey, W. F., Luderer, M. R., Mealy, M. J., & Punzalan, E. R. (2005). 6-Iodo-1-hexene. Organic Syntheses, 81, 121. [Link]

-

Tran, B. N. Q., & Nguyen, T. B. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 29(8), 1735. [Link]

-

Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

-

Johnson, C. (2017). Separation and purification applications for mutagenic impurities. Speciality Chemicals Magazine, 37(5), 34-37. [Link]

-

Montchamp, J.-L. (2006). AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Synthesis, 2006(18), 3080-3084. [Link]

-

Tedder, J. M., & Walton, J. C. (1975). Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 1135-1143. [Link]

-

Ruel, F. S., Braun, M. P., & Johnson, C. R. (1998). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: PREPARATION OF 2-IODO-2-CYCLOHEXEN-1-ONE AND SUZUKI COUPLING WITH 4-METHOXYPHENYLBORONIC ACID. Organic Syntheses, 75, 69. [Link]

- Google Patents. (1994).

Sources

- 1. α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5292960A - Process for purification of cyclohexanone - Google Patents [patents.google.com]

- 9. fishersci.no [fishersci.no]

- 10. fishersci.com [fishersci.com]

- 11. CAS 7589-43-7: (1R,2R)-1-(heptafluoropropyl)-2-iodocyclohe… [cymitquimica.com]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for the Photochemical Synthesis of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclohexanes in Modern Chemistry

The introduction of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of drug candidates. The cyclohexane scaffold, a common structural element in many bioactive compounds, becomes a particularly valuable building block when functionalized with perfluoroalkyl chains. trans-1-Iodo-2-(heptafluoropropyl)cyclohexane is a key intermediate, providing a handle for further synthetic transformations through its vicinal iodo and heptafluoropropyl groups. This document provides a detailed guide to its synthesis via a robust and accessible photochemical method.

Guiding Principles: A Senior Application Scientist's Perspective

The synthesis of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane via photochemical means is predicated on a free-radical chain reaction. This approach is favored for its atom economy and the ability to generate highly reactive species under mild conditions. Our focus here is not merely on a procedural recitation but on imparting a deeper understanding of the reaction's nuances to ensure reproducibility and scalability.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a photochemical route is deliberate. Thermal initiation of radical reactions can often lead to a broader product distribution and undesired side reactions. Photochemical initiation, by contrast, allows for precise control over the generation of the reactive heptafluoropropyl radical, typically at ambient temperatures. The stereochemical outcome, favoring the trans product, is a critical aspect of this synthesis. This preference is governed by the steric demands of the bulky heptafluoropropyl group, which dictates its approach to the cyclohexene ring and the subsequent iodine atom transfer, leading to the thermodynamically more stable diequatorial conformation of the trans-isomer.

Trustworthiness: A Self-Validating System

The protocols detailed below are designed to be self-validating. Each step includes checkpoints and expected observations. For instance, the complete consumption of the volatile starting materials can be monitored by Gas Chromatography (GC), and the formation of the product can be tracked by Thin Layer Chromatography (TLC). The purification process is designed to effectively separate the desired trans-isomer from the minor cis-isomer and any non-polar byproducts.

Mechanism of Action: A Stepwise Radical Cascade

The photochemical addition of 1-iodoheptafluoropropane to cyclohexene proceeds through a well-established free-radical chain mechanism.[1] The key steps are outlined below:

-

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak carbon-iodine bond in 1-iodoheptafluoropropane upon absorption of ultraviolet (UV) or high-energy visible light. This generates the key heptafluoropropyl radical (•C3F7).[1]

-

Propagation (Step 1): The highly electrophilic heptafluoropropyl radical adds to the electron-rich double bond of cyclohexene. This addition occurs to form the more stable secondary radical on the cyclohexane ring.

-

Propagation (Step 2): The resulting 2-(heptafluoropropyl)cyclohexyl radical abstracts an iodine atom from another molecule of 1-iodoheptafluoropropane. This step yields the 1-iodo-2-(heptafluoropropyl)cyclohexane product and regenerates the heptafluoropropyl radical, which can then participate in another propagation cycle.

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier | Notes |

| 1-Iodoheptafluoropropane | 98% or higher | Major chemical supplier | Store protected from light. |

| Cyclohexene | 99%, anhydrous | Major chemical supplier | Freshly distilled before use. |

| Acetonitrile (MeCN) | Anhydrous, HPLC grade | Major chemical supplier | Used as solvent. |

| Nitrogen or Argon Gas | High purity | Local gas supplier | For creating an inert atmosphere. |

| Photoreactor | Quartz immersion well, medium-pressure mercury lamp (e.g., 450W) | Ace Glass or similar | Ensure proper cooling. |

| Magnetic Stirrer | Standard laboratory grade | N/A | |

| Standard Glassware | Schlenk flask or similar | N/A | Must be oven-dried. |

| Rotary Evaporator | Standard laboratory grade | N/A | For solvent removal. |

| Silica Gel | 60 Å, 230-400 mesh | Major chemical supplier | For column chromatography. |

Safety Precautions

-

Chemical Hazards: 1-Iodoheptafluoropropane is an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Photochemical Hazards: UV radiation is harmful to the eyes and skin. The photoreactor must be properly shielded (e.g., with aluminum foil) to prevent exposure.

-

Pressure: Photochemical reactions in sealed vessels can build pressure. Ensure the reaction vessel is not completely sealed or is equipped with a pressure-release mechanism.

Step-by-Step Synthesis Protocol

Sources

Trans-1-Iodo-2-(heptafluoropropyl)cyclohexane as a building block in medicinal chemistry

Introduction: The Fluorinated Scaffold Shift

Trans-1-Iodo-2-(heptafluoropropyl)cyclohexane is a specialized organofluorine building block used to introduce the heptafluoropropyl (

This molecule offers a dual advantage:

-

Lipophilicity Modulation: The

group is highly lipophilic and metabolically stable, often used to tune the logP of lead compounds without introducing reactive metabolic handles. -

Synthetic Versatility: The vicinal arrangement of the perfluoroalkyl group and the iodine atom allows for divergent reactivity—either through elimination to form vinyl-perfluoroalkyl species or via radical cross-coupling to substitute the iodine.

Physicochemical Profile

The following data summarizes the core properties relevant to medicinal chemistry applications.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 378.07 g/mol | Fragment-based design |

| Stereochemistry | Trans (major diastereomer) | Defined 3D vector |

| C-I Bond Energy | ~50-55 kcal/mol | Weak; ideal for radical generation |

| Lipophilicity (ClogP) | ~4.5 - 5.2 | High; increases membrane permeability |

| Physical State | Low-melting solid or oil | Handling ease |

Synthesis Protocol: Atom Transfer Radical Addition (ATRA)

The most robust method for synthesizing this building block is the radical addition of heptafluoropropyl iodide (

Mechanism of Action

The reaction proceeds via a radical chain mechanism.[1][2] The perfluoroalkyl radical (

Experimental Procedure

Reagents:

-

Cyclohexene (1.2 equiv)

-

Heptafluoropropyl iodide (

) (1.0 equiv) -

Sodium Dithionite (

) (1.1 equiv) -

Sodium Bicarbonate (

) (1.1 equiv) -

Solvent: Acetonitrile (

) / Water (

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

(10 mmol) and Cyclohexene (12 mmol) in MeCN (20 mL). -

Initiator Preparation: In a separate beaker, dissolve

(11 mmol) and -

Addition: Cool the organic phase to 0°C (ice bath). Add the aqueous dithionite solution dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. The reaction is heterogeneous; vigorous stirring is critical for phase transfer.

-

Workup: Dilute with diethyl ether (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over

and concentrate in vacuo. -

Purification: The crude product usually contains a mixture of trans and cis isomers. Purify via silica gel column chromatography (Hexanes/EtOAc gradient). The trans-isomer is typically the major product due to the steric preference of the anti-addition pathway.

Yield Expectation: 75–85% isolated yield.

Visualization: ATRA Mechanism

Caption: Radical chain mechanism for the synthesis of trans-1-iodo-2-(heptafluoropropyl)cyclohexane via dithionite initiation.

Application Protocols: Divergent Synthesis

Once synthesized, the building block serves as a gateway to two distinct chemical spaces: Vinyl-Fluorocarbons (via Elimination) and Functionalized Cyclohexanes (via Cross-Coupling).

Workflow A: Synthesis of 1-(Heptafluoropropyl)cyclohex-1-ene (Elimination)

The elimination of HI from the trans-isomer is mechanistically challenging because the H and I atoms are not in the ideal anti-periplanar geometry in the stable chair conformation. Therefore, strong bases and elevated temperatures are often required compared to the cis-isomer.

Protocol:

-

Reagents: Trans-1-Iodo-2-(heptafluoropropyl)cyclohexane (1.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv), THF.

-

Conditions: Reflux (66°C) for 12–18 hours.

-

Observation: Monitoring by TLC/GC-MS will show the disappearance of the iodide and formation of the alkene (

shift). -

Significance: The resulting vinyl-perfluoroalkyl species is a potent Michael acceptor, allowing for further decoration of the ring with nucleophiles (amines, thiols) at the beta-position relative to the

group.

Workflow B: Radical Cross-Coupling (Photoredox)

The C-I bond is weak, making this molecule an excellent candidate for radical cross-coupling to attach aryl or alkyl groups, replacing the iodine while retaining the perfluoroalkyl group.

Protocol (General Photoredox):

-

Reagents: Substrate (1.0 equiv), Aryl Zinc Reagent or Boronic Acid (1.5 equiv), Photocatalyst (e.g.,

, 1 mol%), Ni catalyst (e.g., -

Solvent: DMF or DMA (degassed).

-

Light Source: Blue LED (450 nm).

-

Mechanism: The Ir catalyst reduces the alkyl iodide to generate the secondary radical, which is intercepted by the Nickel catalytic cycle to form the C-C bond.

Visualization: Divergent Reactivity

Caption: Divergent synthetic pathways transforming the iodinated building block into vinyl or arylated scaffolds.

Critical Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Yield (ATRA) | Incomplete radical initiation or oxygen quenching. | Degas solvents thoroughly (sparge with Argon). Ensure vigorous stirring for phase transfer. |

| Stereocontrol | Mixture of cis/trans isomers.[3] | The trans isomer is thermodynamic.[4] If cis is present, treat with catalytic |

| Elimination Stalls | Trans-isomer geometry prevents E2 elimination. | Switch to E1cB-like conditions or use a stronger base ( |

| Safety | Perfluoroalkyl iodides are volatile and potential ozone depleters. | Handle in a fume hood. Use cold traps for vacuum lines. |

References

-

Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 93(1), 1–26.

- Toste, F. D., & LaRochelle, L. K. (2006). Radical Addition Reactions in the Synthesis of Fluorinated Compounds. Comprehensive Organic Synthesis.

-

Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 8, 23–27.

-

Prchalová, E., et al. (2014).[5] Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229.[5]

- Ignatowska, J., et al. (2012). Radical addition of perfluoroalkyl iodides to unsaturated compounds initiated by sodium dithionite. Journal of Fluorine Chemistry, 135, 22-28.

Sources

- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 2. Free-radical addition - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 1-(Heptafluoropropyl)cyclohexene via Dehydroiodination

Executive Summary

This guide details the protocol for the elimination of hydrogen iodide (HI) from trans-1-iodo-2-(heptafluoropropyl)cyclohexane to generate 1-(heptafluoropropyl)cyclohexene. This transformation is a critical step in synthesizing fluorinated building blocks for pharmaceutical and agrochemical discovery.

Unlike simple alkyl halides, the presence of the perfluoroalkyl (

Mechanistic Insight & Causality

The Conformational "Lock" and "Key"

The success of this reaction relies on understanding the interplay between cyclohexane conformational analysis and E2 elimination geometry.

-

The Substrate: The starting material, trans-1-iodo-2-(heptafluoropropyl)cyclohexane, is typically synthesized via the radical addition of

to cyclohexene. This radical mechanism predominantly yields the trans isomer. -

The Stability vs. Reactivity Paradox:

-

Diequatorial Conformer (Stable): In the lowest energy chair conformation, both the bulky heptafluoropropyl group and the iodine atom occupy equatorial positions. However, E2 elimination requires an anti-periplanar arrangement between the leaving group (Iodide) and the

-proton.[1] In the diequatorial form, the C-I bond is not anti-periplanar to any adjacent C-H bonds. Reaction is forbidden in this conformer. -

Diaxial Conformer (Reactive): The molecule must undergo a ring flip to the higher-energy diaxial conformation. Here, the Iodine is axial. Crucially, the

-protons at C2 and C6 are also axial, satisfying the anti-periplanar stereoelectronic requirement.

-

Regioselectivity: The Acidity Factor

Once the molecule flips to the reactive diaxial conformation, the base can abstract a proton from either C2 or C6.

-

Path A (C6 Proton): Leads to 3-(heptafluoropropyl)cyclohexene.

-

Path B (C2 Proton): Leads to 1-(heptafluoropropyl)cyclohexene.

Why Path B dominates: The heptafluoropropyl group (

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway illustrating the requirement for conformational ring flip and the regioselectivity driven by proton acidity.

Experimental Protocol

Materials & Reagents

| Reagent | Function | Purity/Grade | Notes |

| trans-1-Iodo-2-( | Substrate | >95% | Synthesized via radical addition [1].[2] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | 98% | Non-nucleophilic, strong base. |

| Diethyl Ether ( | Solvent | Anhydrous | Benzene or DCM are alternatives. |

| 1M HCl | Quench | Aqueous | For removing DBU. |

| Magnesium Sulfate ( | Drying Agent | Anhydrous | - |

Step-by-Step Methodology

Phase 1: Setup

-

Glassware: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen inlet.

-

Inert Atmosphere: Purge the system with

for 10 minutes. Note: While not strictly air-sensitive, moisture can affect the base efficiency.

Phase 2: Reaction 3. Loading: Charge the RBF with trans-1-iodo-2-(heptafluoropropyl)cyclohexane (10.0 mmol, 3.78 g) dissolved in anhydrous Diethyl Ether (40 mL). 4. Base Addition: Add DBU (12.0 mmol, 1.83 g, 1.2 equiv) dropwise via syringe over 5 minutes while stirring at room temperature.

- Observation: The solution may turn slightly cloudy or yellow as the DBU-HI salt forms.

- Reflux: Heat the reaction mixture to a gentle reflux (

- Monitoring: Monitor reaction progress via

Phase 3: Workup & Isolation 6. Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing 30 mL of ice-cold 1M HCl.

- Purpose: The acid wash protonates the excess DBU and the DBU-HI by-product, moving them to the aqueous layer.

- Extraction: Separate the layers. Extract the aqueous layer once with Ether (20 mL).

- Washing: Combine organic layers and wash with saturated

- Drying: Dry the organic phase over anhydrous

- Caution: The product is volatile. Do not use high vacuum or excessive heat (

Phase 4: Purification 10. Distillation: Purify the crude oil via vacuum distillation (Kugelrohr or short-path) if necessary. Alternatively, pass through a short pad of silica gel eluting with pentane to remove tarry residues.

Expected Data & Validation

| Parameter | Expected Value | Notes |

| Yield | 75% - 88% | Lower yields may indicate volatility loss. |

| Shifts are approximate; look for vinyl coupling. | ||

| Vinyl proton at | Distinct from the methine protons of the starting iodide. | |

| Appearance | Colorless liquid | Turns yellow upon prolonged storage (oxidation). |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Conversion: If

NMR shows remaining starting material after 6 hours, the "chair flip" barrier may be limiting.-

Solution: Switch solvent to Benzene or Toluene and increase temperature to

.

-

-

Substitution By-products: If using alkoxide bases (e.g.,

), you may observe ether formation (-

Solution: Strictly adhere to using DBU or

-BuOK (bulky bases) to enforce elimination.

-

-

Product Loss: Low yield despite full conversion usually indicates evaporation of the product during solvent removal.

-

Solution: Use a fractionating column for solvent removal or distill the product directly from the crude mixture if the boiling point difference allows.

-

Logical Workflow for Troubleshooting

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

-

Brace, N. O. (1963). Radical Addition of Iodoperfluoroalkanes to Alkenes. Journal of Organic Chemistry, 28(8), 2181-2187.

-

Master Organic Chemistry. (2025). The E2 Reaction and Cyclohexane Rings: Antiperiplanar Relationships.[1][3][4][5][6]

-

Chemistry Steps. (2024). E2 and E1 Elimination Reactions of Cyclohexanes.[5]

-

RSC Publishing. (2016). Syntheses with perfluoroalkyl iodides: A review. Journal of Fluorine Chemistry. (Note: Generalized citation for Rf-I reactivity reviews).

Sources

- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Cross-Coupling Reactions using trans-1-Iodo-2-(heptafluoropropyl)cyclohexane

Introduction: The Strategic Value of Perfluoroalkylated Cyclohexanes

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for optimizing molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the exceptional strength of the C-F bond—are leveraged to enhance metabolic stability, modulate lipophilicity (LogP), and improve binding affinity.[1][2] Among these motifs, perfluoroalkylated cyclohexanes have emerged as particularly valuable three-dimensional scaffolds that allow chemists to escape the "flatland" of overly aromatic drug candidates.[3]

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane is a key building block for introducing the synthetically valuable heptafluoropropyl-cyclohexyl moiety. This saturated carbocycle, decorated with a highly fluorinated chain, provides a robust, lipophilic, and metabolically resilient core. However, its utility is entirely dependent on the ability to form new carbon-carbon and carbon-heteroatom bonds at the C1 position. As a secondary alkyl iodide, this substrate presents unique challenges in cross-coupling reactions, most notably the competing side reaction of β-hydride elimination.

This comprehensive guide provides researchers, scientists, and drug development professionals with a set of detailed, reliable protocols for leveraging trans-1-Iodo-2-(heptafluoropropyl)cyclohexane in three of the most powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols are designed not only to be step-by-step instructions but also to provide the scientific rationale behind critical parameter choices, empowering users to troubleshoot and adapt these methods for their specific synthetic targets.

Reagent Profile: trans-1-Iodo-2-(heptafluoropropyl)cyclohexane

This reagent is a colorless to pale yellow liquid, characterized by the presence of a secondary iodide, which serves as the primary reactive site for oxidative addition to a transition metal catalyst. The adjacent trans-oriented heptafluoropropyl group exerts significant steric and electronic influence. Its bulkiness can disfavor certain transition states, while its strong electron-withdrawing nature can impact the reactivity of the C-I bond.

| Property | Value | Source |

| Structure |  | [4] |

| IUPAC Name | (1R,2S)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | [4] |

| CAS Number | 4316-00-1 | [4] |

| Molecular Formula | C₉H₁₀F₇I | [] |

| Molecular Weight | 378.07 g/mol | [] |

| Appearance | Liquid | [6] |

General Experimental Workflow

Successful cross-coupling reactions, particularly with challenging substrates, depend on rigorous anaerobic and anhydrous techniques to prevent catalyst deactivation and competing side reactions. The following workflow is fundamental to all protocols described herein.

Caption: General workflow for setting up a cross-coupling reaction.

Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[7] For secondary alkyl halides, success hinges on promoting the desired reductive elimination over the competing β-hydride elimination pathway.[8]

Mechanistic Considerations